molecular formula C24H23N3O4S B2870426 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide CAS No. 1252821-96-7

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2870426
CAS No.: 1252821-96-7
M. Wt: 449.53
InChI Key: DWSORQMATKMWNH-UHFFFAOYSA-N
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Description

The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethylbenzyl group at position 3 and an N-(4-methoxyphenyl)acetamide moiety at position 1. The 3,4-dimethylphenyl group enhances lipophilicity, while the 4-methoxyphenyl acetamide may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-15-4-5-17(12-16(15)2)13-27-23(29)22-20(10-11-32-22)26(24(27)30)14-21(28)25-18-6-8-19(31-3)9-7-18/h4-12,22H,13-14H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNBRHLFULYTBB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=CC=C(C=C4)OC)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name / Identifier Core Structure Substituents (Position) Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidine 3-(3,4-dimethylbenzyl); 1-N-(4-methoxyphenyl) ~453.5 (estimated) Balanced lipophilicity (dimethylphenyl) and polarity (methoxyphenyl)
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1) Thieno[3,2-d]pyrimidine 3-phenyl; 1-N-(2-chloro-4-methylphenyl) 409.888 Chlorine atom enhances electronegativity; lower MW due to simpler substituents
2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide Thieno[3,2-d]pyrimidine 3-(4-fluorobenzyl); 1-N-(3-methoxypropyl) ~435.4 (estimated) Fluorine increases electron-withdrawing effects; methoxypropyl improves solubility
N-(4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3-yl)benzenesulfonamide Pyrimidine + oxadiazine Sulfonamide linker; 3,4-dimethylphenyl ~660.1 (estimated) Sulfonamide group enhances protein binding; oxadiazine adds rigidity
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine + oxadiazole Chlorophenyl; nitrophenyl ~529.9 (estimated) Nitro group increases reactivity; thioether linkages improve stability

Computational and Bioactivity Profiling

  • Molecular Similarity : Tanimoto coefficient analysis (MACCS or Morgan fingerprints) reveals >70% similarity between the target compound and its fluorobenzyl analog, suggesting overlapping bioactivity profiles .
  • Bioactivity Clustering : Hierarchical clustering of analogs based on protein target interactions indicates that substituent variations significantly alter mode of action, with the target compound clustering with kinase inhibitors .

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